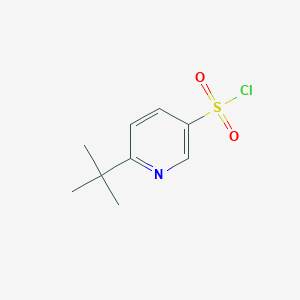

6-Tert-butylpyridine-3-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides in Contemporary Organic Chemistry

Sulfonyl chlorides (R-SO₂Cl) are a critically important class of organic compounds, primarily valued for their high reactivity as electrophiles. fiveable.me This reactivity stems from the potent electron-withdrawing nature of the sulfonyl group, which polarizes the sulfur-chlorine bond and makes the chlorine atom an excellent leaving group. fiveable.me Consequently, sulfonyl chlorides readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols. fiveable.me

These reactions are fundamental to modern organic synthesis for several key reasons:

Formation of Sulfonamides: The reaction with primary or secondary amines yields sulfonamides, a functional group (sulfonamide linkage) that is a cornerstone of medicinal chemistry. nih.gov This motif is present in a vast number of therapeutic agents. nih.gov

Formation of Sulfonic Esters: Reaction with alcohols produces sulfonic esters, which are themselves useful intermediates. The sulfonate group is an excellent leaving group in subsequent substitution or elimination reactions.

Versatile Intermediates: Sulfonyl chlorides act as powerful sources for various sulfur-containing functional groups and have been widely applied in diverse organic reactions, including cycloadditions, sulfonylation, and arylation. magtech.com.cn They are also employed as intermediates in the synthesis of dyes and pigments. quora.com

The robust and predictable reactivity of sulfonyl chlorides makes them indispensable tools for constructing complex molecular architectures. nih.gov

Overview of the Pyridine (B92270) Sulfonyl Chloride Scaffold as a Synthetic Intermediate

The pyridine scaffold is one of the most prevalent heterocyclic motifs in drug design and organic chemistry. nih.gov When functionalized with a sulfonyl chloride group, the resulting pyridine sulfonyl chloride becomes a highly versatile synthetic intermediate. This scaffold combines the desirable electronic and structural properties of the pyridine ring with the potent electrophilic reactivity of the sulfonyl chloride group.

Pyridine-3-sulfonyl chloride, in particular, is a valuable raw material and intermediate for pharmaceuticals. google.comgoogleapis.com Its utility is demonstrated in the synthesis of novel pyrrole (B145914) derivatives that exhibit strong proton pump inhibitory action, highlighting the scaffold's role in creating biologically active molecules. googleapis.com The ability to use these intermediates allows chemists to readily introduce the pyridylsulfonyl moiety into target structures, enabling the exploration of new chemical space in drug discovery programs. The synthesis of heteroaryl sulfonamides, a class of compounds with significant pharmaceutical relevance, often relies on precursors like pyridine sulfonyl chlorides. mit.edu

Unique Structural and Reactivity Implications of the 6-Tert-butyl Substituent on the Pyridine Ring

The specific compound, 6-Tert-butylpyridine-3-sulfonyl chloride, possesses a structural feature that imparts distinct chemical properties: a bulky tert-butyl group positioned ortho to the pyridine nitrogen atom. This substituent introduces significant steric and electronic effects that modulate the molecule's reactivity.

Steric Hindrance: The primary effect of the tert-butyl group is steric hindrance around the nitrogen atom and the adjacent C-5 position of the pyridine ring. stackexchange.comnumberanalytics.com Large steric groups are known to block physical access to nearby atoms and lone pairs of electrons. stackexchange.com This steric congestion can hinder the approach of reactants, influencing the regioselectivity of reactions and potentially slowing reaction rates at nearby sites. numberanalytics.com Specifically, it can impede reactions that involve the pyridine nitrogen's lone pair, such as protonation or coordination to a metal center. Research on related hindered bases, like 2,6-di-tert-butylpyridine (B51100), shows that severe steric hindrance can dramatically reduce basicity compared to unhindered pyridines. stackexchange.comacs.org

The combination of the reactive sulfonyl chloride at the 3-position and the sterically demanding tert-butyl group at the 6-position makes this molecule a unique reagent for synthesizing specifically substituted pyridine derivatives where controlled reactivity is required.

Chemical Data for this compound

| Property | Value |

| CAS Number | 1037241-40-9 |

| Molecular Formula | C₉H₁₂ClNO₂S |

| Molecular Weight | 233.72 g/mol |

| Canonical SMILES | CC(C)(C)C1=NC=C(C=C1)S(=O)(=O)Cl |

| InChIKey | GXCPPSQXZZYTJP-UHFFFAOYSA-N |

Properties

IUPAC Name |

6-tert-butylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-9(2,3)8-5-4-7(6-11-8)14(10,12)13/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCPPSQXZZYTJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037241-40-9 | |

| Record name | 6-tert-butylpyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 6 Tert Butylpyridine 3 Sulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group (–SO₂Cl) is characterized by a sulfur atom in a high oxidation state (+6), double-bonded to two oxygen atoms and single-bonded to a chlorine atom and an organic residue. wikipedia.org This arrangement renders the sulfur atom highly electrophilic. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom creates a significant partial positive charge on the sulfur atom, making it a prime target for nucleophilic attack. fiveable.me

Furthermore, the chloride ion is an effective leaving group, which facilitates nucleophilic substitution reactions at the sulfur center. fiveable.me When a nucleophile attacks the electrophilic sulfur, the sulfur-chlorine bond is readily cleaved. This high reactivity is fundamental to the synthetic utility of sulfonyl chlorides, allowing them to serve as powerful sulfonating agents for a wide range of nucleophiles, including amines, alcohols, and arenes. wikipedia.orgfiveable.me The reaction typically proceeds via a nucleophilic substitution pathway, enabling the introduction of the sulfonyl group into various molecular scaffolds. fiveable.me

Influence of the 6-Tert-butyl Substituent on Reaction Pathways

The presence of a tert-butyl group at the 6-position of the pyridine (B92270) ring in 6-tert-butylpyridine-3-sulfonyl chloride introduces specific steric and electronic effects that significantly influence its reactivity and the pathways of its reactions.

Steric Hindrance Effects on Nucleophilic Attack and Reaction Selectivity

The tert-butyl group is exceptionally bulky, and its position adjacent to the pyridine nitrogen atom imposes considerable steric hindrance. fiveable.me This bulkiness can impede the approach of nucleophiles to the electrophilic sulfonyl center at the 3-position. While not directly adjacent to the sulfonyl chloride group, the tert-butyl group can influence the conformation of the entire molecule, potentially shielding the reaction site and slowing down the rate of nucleophilic attack compared to less hindered analogues. fiveable.meresearchgate.net

This steric congestion can play a crucial role in reaction selectivity. For instance, when reacting with a nucleophile that has multiple potential sites of attack, the steric hindrance from the tert-butyl group can direct the reaction towards a less hindered position. However, it is noteworthy that in some arenesulfonyl chlorides, the presence of ortho-alkyl groups has been observed to cause an unexpected acceleration of nucleophilic substitution. mdpi.com This counterintuitive effect is attributed to the induction of a rigid, strained conformation that is more reactive. mdpi.com The ortho-alkyl groups can form intramolecular hydrogen bonds with the sulfonyl oxygens, leading to compression around the sulfonyl moiety, which enhances its reactivity. mdpi.com

Electronic Perturbations of the Pyridine Ring by the Tert-butyl Group

The tert-butyl group influences the electronic properties of the pyridine ring primarily through an inductive effect (sigma-bond electron donation). stackexchange.com As an alkyl group, it is electron-releasing, which increases the electron density of the aromatic ring system. This electron donation can subtly modulate the reactivity of the sulfonyl chloride group.

Sulfonylation Reactions

This compound is a versatile reagent for introducing the 6-tert-butylpyridine-3-sulfonyl moiety into other molecules through sulfonylation reactions.

Formation of Sulfonamides via Reaction with Amines

One of the most common applications of sulfonyl chlorides is the synthesis of sulfonamides, a functional group prevalent in many pharmaceutical compounds. nih.govsigmaaldrich.cn this compound reacts readily with primary and secondary amines in the presence of a base (such as pyridine or triethylamine) to yield the corresponding N-substituted sulfonamides. wikipedia.orgcbijournal.com The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, with subsequent elimination of hydrogen chloride (HCl), which is neutralized by the base. ucl.ac.uk

The general reaction is as follows: C₉H₁₂ClNO₂S + R¹R²NH + Base → C₉H₁₂N(SO₂NR¹R²) + [Base-H]⁺Cl⁻

Below are illustrative examples of sulfonamide formation.

| Amine Reactant | Product Name | Chemical Formula of Product |

|---|---|---|

| Aniline | N-(6-(tert-butyl)pyridin-3-yl)sulfonyl)aniline | C₁₅H₁₉N₃O₂S |

| Benzylamine | N-benzyl-6-(tert-butyl)pyridine-3-sulfonamide | C₁₆H₂₀N₂O₂S |

| Piperidine | 3-((piperidin-1-yl)sulfonyl)-6-(tert-butyl)pyridine | C₁₄H₂₂N₂O₂S |

| Morpholine | 4-((6-(tert-butyl)pyridin-3-yl)sulfonyl)morpholine | C₁₃H₂₀N₂O₃S |

Synthesis of Sulfonates and Sulfones

Beyond sulfonamides, this compound is also a precursor for the synthesis of sulfonate esters and sulfones.

Sulfonate Esters: The reaction of the sulfonyl chloride with alcohols or phenols, typically in the presence of a base like pyridine, yields sulfonate esters. wikipedia.org The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfur center and displacing the chloride ion.

Sulfones: Sulfones (R-SO₂-R') can be synthesized from sulfonyl chlorides through various methods. A common route is the Friedel-Crafts sulfonylation of an electron-rich aromatic compound, where the arene acts as a nucleophile. wikipedia.org This reaction is typically catalyzed by a Lewis acid. Alternatively, sulfones can be prepared by reacting sulfonyl chlorides with organometallic reagents. mdpi.com Recent methods have also explored nickel-catalyzed sulfonylation of alkenes with sulfonyl chlorides to produce vinyl sulfones. organic-chemistry.orgresearchgate.net

The table below provides examples of these transformations.

| Reactant | Reaction Type | Product Name | Chemical Formula of Product |

|---|---|---|---|

| Methanol | Sulfonate Ester Formation | Methyl 6-(tert-butyl)pyridine-3-sulfonate | C₁₀H₁₅NO₃S |

| Phenol | Sulfonate Ester Formation | Phenyl 6-(tert-butyl)pyridine-3-sulfonate | C₁₅H₁₇NO₃S |

| Benzene (with AlCl₃ catalyst) | Friedel-Crafts Sulfonylation | 3-(phenylsulfonyl)-6-(tert-butyl)pyridine | C₁₅H₁₇NO₂S |

| Toluene (with AlCl₃ catalyst) | Friedel-Crafts Sulfonylation | 3-(p-tolylsulfonyl)-6-(tert-butyl)pyridine | C₁₆H₁₉NO₂S |

Desulfitative Cross-Coupling Reactions

Beyond its classic reactions with nucleophiles, this compound serves as a valuable coupling partner in transition metal-catalyzed reactions that proceed with the extrusion of sulfur dioxide (SO₂). This desulfitative or desulfonylative approach allows the pyridine moiety to be coupled with other organic fragments, forming new carbon-carbon bonds.

Transition Metal-Catalyzed Desulfitative Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been adapted to use heteroaryl sulfonyl chlorides as electrophilic partners. nih.gov In these reactions, this compound can couple with organoboron reagents (like boronic acids or their esters) in the presence of a palladium catalyst and a base. nih.gov The key feature of this transformation is the cleavage of the C-S bond and the loss of SO₂, effectively using the sulfonyl chloride as a surrogate for a pyridine halide. nih.gov This method provides a powerful tool for the synthesis of substituted biaryl and heteroaryl compounds. Iron-catalyzed systems have also been developed for similar desulfinylative cross-couplings with Grignard reagents. nih.gov

Table 2: Example of Desulfitative Suzuki-Miyaura Coupling

| Pyridine Substrate | Coupling Partner | Catalyst | Product |

|---|

Mechanistic Pathways of Sulfur Dioxide Extrusion

The mechanism of transition metal-catalyzed desulfitative coupling is a well-studied catalytic cycle. rsc.org The process is generally believed to initiate with the oxidative addition of the palladium(0) catalyst into the sulfur-chlorine (S-Cl) bond of this compound. researchgate.net This forms a palladium(II) intermediate. rsc.org This intermediate then undergoes extrusion of sulfur dioxide, a thermodynamically favorable step, to generate an arylpalladium(II) complex. rsc.org This key intermediate subsequently enters the standard cross-coupling cycle: it undergoes transmetalation with the organoboron reagent, followed by reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst, allowing the cycle to continue. chim.it

Reactions with Unsaturated Organic Substrates

This compound can also react with unsaturated systems like alkenes and alkynes, leading to the formation of more complex molecular architectures through addition and annulation reactions.

Chlorosulfonylation of Alkenes and Alkynes

The addition of sulfonyl chlorides across double or triple bonds is a known transformation that typically proceeds via a radical mechanism. magtech.com.cn This process, known as atom-transfer radical addition (ATRA), can be initiated by heat, light (photoredox catalysis), or a radical initiator. nih.govresearchgate.net In the context of this compound, a sulfonyl radical (6-tBu-Py-SO₂•) is first generated. This radical then adds to the alkene or alkyne, creating a new carbon-centered radical. researchgate.net This radical is subsequently trapped by the chlorine atom from another molecule of the sulfonyl chloride, propagating the radical chain and resulting in the net addition of the sulfonyl group and a chlorine atom across the unsaturated bond (chlorosulfonylation). nih.govrsc.org Depending on the reaction conditions and the presence of a hydrogen atom donor, hydrosulfonylation can occur as a competing process. researchgate.netresearchgate.net

Table 3: General Chlorosulfonylation of an Alkene

| Alkene Substrate | Reagent | Conditions | Product |

|---|

Annulation Reactions

Annulation, or ring-forming, reactions can potentially involve this compound. While specific examples with this exact molecule are not prevalent, the reactivity of its constituent parts suggests possibilities. For instance, [3+2] annulation reactions are known to occur with reagents containing sulfonyl groups. chim.it In a potential pathway, a derivative of the sulfonyl chloride could act as a 1,3-dipole precursor, which would then react with a dipolarophile (like an alkene or alkyne) to form a five-membered ring. chim.it Alternatively, the pyridine nitrogen can be used to form pyridinium (B92312) ylides, which are known to undergo [3+2] cycloaddition reactions with electron-deficient alkenes to construct indolizine (B1195054) ring systems after subsequent oxidation. researchgate.net The specific conditions would determine the feasibility and outcome of such annulation strategies.

Reactions with (Hetero)aromatic Systems

The reactivity of this compound towards (hetero)aromatic systems is governed by the principles of electrophilic aromatic substitution. The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, capable of reacting with electron-rich aromatic and heteroaromatic rings. However, the pyridine ring, being electron-deficient, deactivates the sulfonyl chloride group to some extent compared to its benzenoid analogues. stackexchange.comlibretexts.org

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on similar pyridine-3-sulfonyl chlorides. For instance, reactions with highly activated aromatic compounds like phenols, anilines, and electron-rich heterocycles such as indoles and pyrroles are expected to be more facile.

Below is a table illustrating the expected reactivity with various (hetero)aromatic systems based on general principles and analogous reactions.

| (Hetero)aromatic Substrate | Activating/Deactivating Group | Expected Reactivity | Probable Product |

| Anisole | -OCH₃ (Activating) | Moderate | 4-Methoxyphenyl-(6-tert-butylpyridin-3-yl)sulfone |

| Toluene | -CH₃ (Activating) | Low to Moderate | 4-Methylphenyl-(6-tert-butylpyridin-3-yl)sulfone |

| Benzene | None | Very Low | (6-tert-butylpyridin-3-yl)sulfonylbenzene |

| Indole | Electron-rich heterocycle | High | 3-((6-tert-Butylpyridin-3-yl)sulfonyl)-1H-indole |

| Pyrrole (B145914) | Electron-rich heterocycle | High | 2-((6-tert-Butylpyridin-3-yl)sulfonyl)-1H-pyrrole or 1-((6-tert-Butylpyridin-3-yl)sulfonyl)-1H-pyrrole |

| Nitrobenzene | -NO₂ (Deactivating) | Negligible | No reaction |

Reactivity with Imines and Carbonyl Compounds

The interaction of this compound with imines and carbonyl compounds is characterized by the nucleophilic attack of the nitrogen or oxygen atom on the electrophilic sulfur center of the sulfonyl chloride.

Imines: The reaction with imines, specifically those with a hydrogen atom on the nitrogen (N-unsubstituted or N-monosubstituted imines), is expected to yield N-sulfonylated imine derivatives. This reaction is analogous to the well-established sulfonylation of amines. The lone pair of electrons on the imine nitrogen acts as the nucleophile. The presence of the bulky tert-butyl group may again play a role in the reaction kinetics, potentially slowing down the rate of reaction due to steric hindrance around the reactive site.

Carbonyl Compounds: The reactivity of sulfonyl chlorides with carbonyl compounds such as aldehydes and ketones is generally low. However, under specific conditions, such as in the presence of a strong base, enolates can be formed which can then act as nucleophiles. The reaction would proceed via an attack of the enolate on the sulfonyl chloride, leading to the formation of β-keto sulfones. Direct reaction with the carbonyl oxygen is less common but can occur, particularly with highly reactive sulfonyl chlorides or in the presence of specific catalysts.

A review of the reactions of sulfonyl chlorides with unsaturated compounds, including imines and carbonyls, suggests a variety of possible outcomes depending on the reaction conditions and the specific substrates involved. magtech.com.cn

The following table summarizes the potential reactions of this compound with representative imines and carbonyl compounds.

| Reactant | Functional Group | Expected Product |

| Benzaldimine | Imine | N-((6-tert-Butylpyridin-3-yl)sulfonyl)benzaldimine |

| Acetone | Ketone (enolate) | 1-((6-tert-Butylpyridin-3-yl)sulfonyl)propan-2-one |

| Benzaldehyde | Aldehyde | Low reactivity, potential for α-sulfonyloxy aldehyde formation |

Radical and Ionic Pathways in Sulfonyl Chloride Chemistry

The chemistry of sulfonyl chlorides can proceed through both radical and ionic pathways, and the preferred mechanism is highly dependent on the reaction conditions and the nature of the substrates. nih.govwikipedia.orglibretexts.org

Ionic Pathways: In many of the reactions discussed, such as those with heteroaromatic systems and imines, the mechanism is predominantly ionic. The reaction is initiated by the nucleophilic attack of the substrate on the electrophilic sulfur atom of the sulfonyl chloride. The polarization of the S-Cl bond, further enhanced by the electron-withdrawing nature of the pyridine ring, facilitates this process. The presence of Lewis acids can further promote the ionic pathway by coordinating to the sulfonyl chloride and increasing its electrophilicity.

Radical Pathways: Radical pathways are typically initiated by heat, light (photolysis), or the use of radical initiators. nih.gov In the context of this compound, the S-Cl bond can undergo homolytic cleavage to generate a sulfonyl radical (6-tert-butylpyridin-3-yl-SO₂•) and a chlorine radical. This sulfonyl radical can then participate in various radical reactions, such as addition to alkenes and alkynes. The regioselectivity of such radical additions is often anti-Markovnikov. The stability of the generated radicals plays a crucial role in determining the feasibility of these pathways.

The bulky tert-butyl group might influence the stability of the sulfonyl radical, although this effect is likely to be modest. More significantly, the pyridine ring can influence the electronic properties of the radical.

Role of the Pyridine Nitrogen Atom in Reaction Kinetics and Selectivity

The nitrogen atom in the pyridine ring of this compound plays a pivotal role in modulating the compound's reactivity, influencing both reaction kinetics and selectivity.

Electronic Effects: The nitrogen atom is more electronegative than carbon, and it exerts a strong electron-withdrawing inductive effect (-I effect) on the pyridine ring. stackexchange.comlibretexts.org This effect deactivates the ring towards electrophilic attack and also influences the reactivity of the sulfonyl chloride group. By withdrawing electron density, the nitrogen atom increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack. However, the nitrogen lone pair can also participate in resonance, which can partially counteract the inductive effect, although the inductive effect is generally dominant in pyridine.

Catalytic Role and Basicity: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties to the molecule. In certain reactions, this basicity can be a factor. For instance, in reactions that produce acidic byproducts (e.g., HCl), the pyridine nitrogen can act as an acid scavenger. However, under strongly acidic conditions, the nitrogen atom will be protonated, forming a pyridinium salt. This protonation further enhances the electron-withdrawing nature of the ring, significantly deactivating it and increasing the electrophilicity of the sulfonyl chloride group.

Influence on Selectivity: The position of the nitrogen atom relative to the sulfonyl chloride group (meta-position in this case) dictates the electronic landscape of the molecule and can influence the regioselectivity of its reactions. The electron-withdrawing nature of the nitrogen directs incoming electrophiles to the meta position in reactions involving the pyridine ring itself, although such reactions are generally difficult. libretexts.org In reactions where the sulfonyl chloride is the reactive center, the electronic influence of the nitrogen atom is transmitted through the ring, affecting the stability of transition states and intermediates, which in turn can influence the selectivity of the reaction.

The steric bulk of the tert-butyl group at the 6-position, adjacent to the nitrogen, can also sterically hinder the approach of reactants to the nitrogen atom, potentially affecting its basicity and its ability to participate in intermolecular interactions. libretexts.org

Advanced Synthetic Applications of 6 Tert Butylpyridine 3 Sulfonyl Chloride in Complex Molecule Synthesis

Fundamental Building Block in Divergent Organic Synthesis

The strategic placement of the tert-butyl group and the sulfonyl chloride functionality on the pyridine (B92270) core makes 6-tert-butylpyridine-3-sulfonyl chloride a versatile building block in divergent organic synthesis. Organic building blocks are essential functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular structures, including supramolecular complexes and metal-organic frameworks. sigmaaldrich.com The pyridine-3-sulfonyl chloride moiety itself is recognized as a versatile tool for introducing the sulfonyl group into a wide array of complex organic molecules, a functional group prevalent in many biologically active compounds. nbinno.com

The divergent nature of syntheses involving this compound stems from the ability of the sulfonyl chloride group to react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonates, and thioesters, respectively. This reactivity allows for the introduction of diverse functional groups and structural motifs, enabling the creation of a library of compounds from a single starting material. The tert-butyl group, while primarily influencing the electronic and steric properties of the resulting molecules, can also play a role in directing subsequent reactions or modifying the physical properties, such as solubility, of the final products.

Precursor for Sulfonamide Derivatives in Medicinal Chemistry Contexts

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities. nih.govtcichemicals.com Consequently, this compound serves as a key precursor for the synthesis of novel sulfonamide derivatives with potential pharmaceutical applications.

Exploration of Sulfonamide Motifs in the Synthesis of Biologically Active Compounds

The reaction of this compound with various primary and secondary amines provides straightforward access to a diverse range of 6-tert-butylpyridine-3-sulfonamides. These sulfonamide motifs are integral to the design of new biologically active compounds. For instance, pyridine-sulfonamide hybrids have been identified as a promising scaffold for the development of potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov The incorporation of the 6-tert-butylpyridine moiety can influence the pharmacokinetic and pharmacodynamic properties of these inhibitors, potentially leading to improved efficacy and selectivity.

The general synthetic route to these sulfonamides involves the reaction of the sulfonyl chloride with an appropriate amine in the presence of a base. The diversity of commercially available amines allows for the systematic exploration of the structure-activity relationship (SAR) of the resulting sulfonamides.

Table 1: Representative Biologically Active Sulfonamide Scaffolds

| Scaffold | Biological Target/Activity | Reference |

| Pyridine-sulfonamide | VEGFR-2 Inhibition, Anticancer | nih.gov |

| General Sulfonamides | Broad-spectrum antibacterial | nih.gov |

Use in Drug Discovery Scaffolds and Lead Optimization

In the realm of drug discovery, the 6-tert-butylpyridine-3-sulfonamide scaffold holds potential for the development of new therapeutic agents. Scaffolds are core molecular structures upon which various functional groups can be appended to create a library of compounds for screening. The pyridine-sulfonamide core is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets. nih.govscilit.com

Lead optimization, a critical phase in drug development, involves refining the structure of a promising lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The modular nature of the synthesis of sulfonamides from this compound allows for rapid and systematic modifications to a lead structure. The tert-butyl group can be a key determinant in modulating properties such as metabolic stability and lipophilicity, which are crucial for a drug candidate's success. While specific examples detailing the use of this compound in lead optimization are not prevalent in publicly available literature, the general principles of sulfonamide chemistry in drug design strongly support its potential in this area.

Applications in Agrochemical and Material Sciences

Beyond pharmaceuticals, the reactivity of this compound extends to applications in the development of new agrochemicals and functional materials.

Synthesis of Herbicidal Sulfonylureas

Sulfonylureas are a major class of herbicides known for their high efficacy at low application rates. google.com The general structure of a sulfonylurea consists of a sulfonyl group linked to a urea moiety, which in turn connects two aromatic or heteroaromatic rings. This compound can serve as a key intermediate in the synthesis of novel pyridine-containing sulfonylurea herbicides.

The synthesis typically involves the reaction of the sulfonyl chloride with an appropriate amine to form a sulfonamide, which is then further reacted with an isocyanate to generate the sulfonylurea linkage. A patent for herbicidal pyridine sulfonylureas describes the synthesis of related compounds, highlighting the utility of pyridine sulfonyl chlorides in this field. google.com The presence of the tert-butyl group on the pyridine ring can influence the herbicidal activity, selectivity, and environmental persistence of the resulting sulfonylurea.

Table 2: Key Components in Sulfonylurea Herbicide Synthesis

| Component | Function |

| Pyridine Sulfonyl Chloride | Provides the core heterocyclic structure and sulfonyl group. |

| Amine/Isocyanate | Forms the urea bridge and introduces the second aromatic/heteroaromatic ring. |

Role in the Production of Dyes and Functional Materials

The sulfonyl chloride group is a versatile functional handle for the synthesis of dyes and other functional organic materials. While specific examples of dyes synthesized directly from this compound are not widely reported, the general reactivity of sulfonyl chlorides allows for their incorporation into various chromophoric systems. For instance, sulfonyl chlorides can be reacted with amino-functionalized dyes to covalently link the pyridine moiety, potentially altering the photophysical properties of the dye. The synthesis of functional fluorescent dyes, such as BODIPY-based dyes, often involves electrophilic aromatic substitution, and sulfonyl chlorides can be used to introduce functionality. nih.gov

In the field of materials science, pyridine-3-sulfonyl chloride is noted for its applications in the synthesis of various materials. chemscene.com The introduction of the 6-tert-butylpyridine-3-sulfonyl group into polymers or onto surfaces can modify their chemical and physical properties, leading to new functional materials with tailored characteristics.

Protective Group Chemistry Utilizing the Sulfonyl Moiety

In the synthesis of complex molecules, the temporary deactivation of a reactive functional group is often necessary to prevent unwanted side reactions. organic-chemistry.org This is achieved by introducing a "protecting group," a reversibly formed derivative that renders the functional group inert to specific reaction conditions. organic-chemistry.org The sulfonyl moiety from sulfonyl chlorides is a robust and versatile choice for the protection of amines and hydroxyl groups. tcichemicals.comchem-station.com

The reaction of this compound with a primary or secondary amine yields a sulfonamide. This transformation significantly reduces the nucleophilicity and basicity of the nitrogen atom, effectively protecting it from a wide range of electrophiles and reaction conditions. chem-station.com Sulfonyl groups are known for their exceptional stability under both acidic and basic conditions, a key advantage over more labile protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). chem-station.comwikipedia.org

The presence of the bulky tert-butyl group on the pyridine ring of this compound introduces significant steric hindrance. researchgate.net This steric bulk can impart high selectivity, favoring the protection of less hindered amines or hydroxyl groups in polyfunctional molecules. wikipedia.org Furthermore, the electron-withdrawing nature of the sulfonyl group can protect electron-rich phenols from oxidation. chem-station.com

Deprotection of sulfonamides can be challenging, often requiring strong reducing agents. chem-station.com However, specialized methods have been developed. For instance, the use of certain nucleophiles like thiolates can cleave specific types of sulfonamides, such as the 2-nitrobenzenesulfonyl (Ns) group, under milder conditions in a strategy known as the Fukuyama amine synthesis. chem-station.com The specific conditions for cleaving a 6-tert-butylpyridine-3-sulfonamide would require empirical investigation, but would likely leverage reductive methods.

| Protecting Group | Abbreviation | Typical Installation Reagent | Key Stability Features | Common Deprotection Conditions |

|---|---|---|---|---|

| Tosyl (p-toluenesulfonyl) | Ts | Tosyl chloride (TsCl) | Stable to strong acid, mild base, many oxidizing/reducing agents | HBr/HOAc, Na/NH₃, SmI₂, Red-Al |

| Mesyl (methanesulfonyl) | Ms | Mesyl chloride (MsCl) | Stable to acidic conditions, many oxidizing agents | Reductive methods, strong nucleophiles |

| Nosyl (2-nitrobenzenesulfonyl) | Ns | Nosyl chloride (NsCl) | Stable to acid (e.g., TFA), mild base | Thiophenol/K₂CO₃ (Fukuyama Deprotection) chem-station.com |

| 6-Tert-butylpyridine-3-sulfonyl | - | This compound | Expected high stability to acid/base due to sulfonyl nature chem-station.com | Likely requires strong reductive conditions |

Integration into Multicomponent Reactions (MCRs) for Enhanced Synthetic Efficiency

The sulfonyl chloride functionality is a potent electrophile, capable of reacting with nucleophiles such as amines or alcohols, which are common components in many MCRs. By participating in the initial steps of an MCR, this compound can introduce the sulfonamide or sulfonate ester moiety into the product scaffold. This moiety can serve as a critical pharmacophore or as a handle for further functionalization. For example, in an Ugi-type MCR, a primary amine could first be derivatized with the sulfonyl chloride, with the resulting sulfonamide then participating as the amine component in the reaction.

Two key principles of green chemistry are atom economy and step economy. springerprofessional.de Atom economy refers to the efficiency of a reaction in converting the mass of reactants into the desired product, minimizing the formation of by-products. rsc.org Step economy relates to the total number of synthetic operations required to build a target molecule.

MCRs are inherently atom- and step-economical. mdpi.comnih.gov By combining multiple bond-forming events in a single step, they maximize the incorporation of reactant atoms into the final structure and dramatically shorten synthetic sequences. nih.govspringerprofessional.de For instance, the synthesis of a complex molecule might require five to ten steps in a linear fashion, with each step involving a reaction and a purification, leading to significant time, solvent, and material loss. An MCR could potentially assemble the core of the same molecule in a single, highly efficient step. nih.gov

The use of this compound within an MCR framework directly contributes to these efficiencies. Instead of a separate step to introduce the sulfonyl group, it is incorporated during the main complexity-generating reaction. This avoids an additional protection or functionalization step, saving time, reagents, and reducing waste, thereby aligning with the principles of Pot, Atom, and Step Economy (PASE). springerprofessional.de

Heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and natural products. reed.eduresearchgate.net MCRs have proven to be exceptionally effective for the synthesis of a wide array of heterocyclic systems. reed.eduresearchgate.netresearchgate.net

The integration of this compound into MCRs can facilitate novel strategies for heterocycle synthesis. The sulfonamide nitrogen, once formed, can act as an internal nucleophile in a subsequent cyclization step, a common MCR pathway. researchgate.net For example, in a reaction involving an amine, an aldehyde, an isocyanide, and this compound, an intermediate could be formed that is primed for an intramolecular cyclization to generate a substituted piperazine, hydantoin, or other nitrogen-containing heterocycle.

Prominent MCRs used for heterocycle synthesis include the Hantzsch, Biginelli, and Groebke–Blackburn–Bienaymé reactions. nih.govrug.nl A hypothetical strategy could involve the reaction of an amino-aldehyde with this compound, followed by the addition of a β-ketoester and an isocyanide. This could lead to a highly substituted, sterically encumbered dihydropyridine derivative, a scaffold of significant medicinal interest. The bulky tert-butyl group would likely play a significant role in directing the stereochemical outcome of such transformations.

| Reaction Name | Number of Components | Reactant Types | Resulting Heterocycle |

|---|---|---|---|

| Hantzsch Dihydropyridine Synthesis | 3 or 4 | Aldehyde, β-Ketoester (2 equiv.), Ammonia/Amine | Dihydropyridine nih.gov |

| Biginelli Reaction | 3 | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/-thione nih.gov |

| Passerini Reaction | 3 | Carboxylic Acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy carboxamide |

| Ugi Reaction | 4 | Carboxylic Acid, Aldehyde/Ketone, Amine, Isocyanide | α-Acylamino carboxamide rsc.org |

| Groebke–Blackburn–Bienaymé Reaction | 3 | Aldehyde, Amidine/Guanidine, Isocyanide | Fused Imidazoles (e.g., Imidazo[1,2-a]pyridines) nih.govrug.nl |

Stereochemical Aspects and Chiral Catalysis Involving Tert Butylpyridine Systems

Influence of the Tert-butyl Group on Stereoselectivity in Chemical Transformations

The presence of a tert-butyl group on a pyridine (B92270) ring can profoundly influence the stereoselectivity of a chemical reaction. By physically blocking one face or trajectory of approach for an incoming reagent, the bulky group directs the reaction to proceed via a more sterically accessible pathway. This principle is elegantly demonstrated in glycosylation reactions, where achieving high stereoselectivity is often a significant challenge.

Research has shown that the conjugate acids of highly hindered pyridines, such as 2,4,6-tri-tert-butylpyridine (B184576) (TTBPy), can function as potent organocatalysts for the stereoselective synthesis of glycosides. researchgate.net For instance, protonated TTBPy salts can promote the SN2 type displacement of glycosyl trichloroacetimidates. acs.org The strained ion-pair interactions between the bulky pyridinium (B92312) cation and its counter-ion lead to a unique activation of the alcohol nucleophile. acs.org This mild activation facilitates a highly diastereoselective displacement of an α-trichloroacetimidate to yield the corresponding β-glycoside. acs.org The steric hindrance of the TTBPy cation is crucial for this mechanism, preventing alternative reaction pathways and ensuring high stereochemical fidelity. researchgate.netacs.org

This sterically driven approach overcomes major drawbacks of other methods, such as avoiding competitive rearrangement reactions, and allows for the efficient synthesis of complex structures like 2-deoxyglycosides from glycals. researchgate.net

Table 1: Stereoselective Glycosylation Catalyzed by Hindered Pyridinium Salts This table is interactive. Click on the headers to sort.

| Glycal Donor | Alcohol Acceptor | Catalyst | Product | Diastereoselectivity (α:β) | Reference |

|---|---|---|---|---|---|

| Tri-O-acetyl-D-glucal | Methanol | TTBPy·HBF₄ | Methyl 2,3-dideoxy-glucopyranoside | High β-selectivity | researchgate.net |

| L-Rhamnal | Propanol | TTBPy·HBF₄ | Propyl 2,6-dideoxy-mannopyranoside | High α-selectivity | researchgate.net |

| Glycosyl α-trichloroacetimidate | Cyclohexanol | TTBPy·HBF₄ | Cyclohexyl β-glycoside | >20:1 | acs.org |

Application of Bulky Pyridine Analogues as Catalysts in Organic Reactions

The steric properties of tert-butylpyridines make them valuable not only for directing stereochemistry but also as specialized catalysts and reagents in a variety of organic reactions. Their utility stems from the carefully modulated reactivity of the nitrogen lone pair.

A non-nucleophilic base is a sterically hindered organic base that can readily accept a proton (act as a Brønsted base) but is a poor nucleophile due to steric hindrance. wikipedia.org Bulky pyridine analogues, particularly 2,6-di-tert-butylpyridine (B51100), are archetypal examples of this class of reagents. researchgate.netwikipedia.org The tert-butyl groups flanking the nitrogen atom effectively shield it from attacking an electrophilic carbon center, thus preventing common side reactions like alkylation or complexation. wikipedia.org However, the nitrogen's lone pair remains accessible enough to abstract a small proton, making it an effective "proton sponge" or "proton-trapping agent". sigmaaldrich.comnih.gov

This property is widely exploited in reactions that generate acid as a byproduct, where the hindered pyridine selectively neutralizes the acid without interfering with other reagents. For example, in Lewis acid-mediated reactions, trace amounts of water can lead to the formation of strong Brønsted acids, which may catalyze undesired side reactions. The addition of a hindered base like 2,6-di-tert-butylpyridine can scavenge these protons, ensuring that the Lewis acid remains the active catalytic species. nih.gov

Table 2: Properties of Common Non-Nucleophilic Pyridine Bases This table is interactive. Click on the headers to sort.

| Base | pKₐ of Conjugate Acid | Key Feature | Typical Use | Reference |

|---|---|---|---|---|

| 2,6-Di-tert-butylpyridine | 3.58 | Weakly basic, highly hindered | Proton scavenger in sensitive reactions | wikipedia.org |

| 2,4,6-Tri-tert-butylpyridine | ~4.5 | Extremely hindered | Acid sequestering in glycosylations | researchgate.net |

| 2,6-Lutidine | 6.75 | Moderately hindered | General purpose non-nucleophilic base | wikipedia.org |

While hindered pyridines are excellent proton scavengers, their corresponding conjugate acids—sterically hindered pyridinium salts—are effective Brønsted acid catalysts in their own right. organic-chemistry.org The steric bulk that defines the parent base imparts unique catalytic properties to its protonated form. The bulky substituents around the positive charge on the nitrogen atom prevent tight ion-pairing with the counter-anion. acs.org This "naked" or highly accessible proton results in a potent yet mild acidic catalyst.

Simple pyridinium salts have been shown to be unexpectedly efficient catalysts for reactions such as the acetalization of aldehydes, outperforming traditional protic acids in some cases. organic-chemistry.org The catalytic activity is enhanced by electron-withdrawing groups on the pyridine ring. organic-chemistry.org Furthermore, hindered pyridinium salts like TTBPy·HBF₄ have been established as exceptional catalysts for stereoselective glycosylations, where the salt's specific steric and electronic properties are crucial for the reaction's success. researchgate.netacs.org These ionic catalysts are often crystalline, stable, and can be readily recovered and reused, adding to their practical utility. organic-chemistry.org

In reactions catalyzed by Lewis acids, bulky pyridines can play a crucial modulating role. Their primary function in this context is often as a highly selective proton scavenger, which allows for the elucidation of complex reaction mechanisms. For instance, in some transformations thought to be catalyzed by a Lewis acid, the true catalyst is a Brønsted acid generated in situ from reactions with trace water. The addition of 2,6-di-tert-butylpyridine completely inhibits the reaction, providing strong evidence that protons are the active catalytic species and not the Lewis acid itself. nih.gov

This ability to distinguish between Brønsted and Lewis acidity makes hindered pyridines invaluable tools for mechanistic studies. sigmaaldrich.com Additionally, bulky pyridines can directly interact with Lewis acids to form new complexes, which can modulate the reactivity and selectivity of the metal center. researchgate.net For example, simple Lewis acids like GaCl₃ can effect the intermolecular C-H metalation of 2,6-di-tert-butylpyridine under mild conditions, demonstrating a direct interaction that alters the pyridine's structure and reactivity. researchgate.net

Enantioselective Transformations Leveraging Tert-butylpyridine Derivatives

The principles of steric hindrance are central to the field of asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule preferentially. Incorporating bulky tert-butyl groups into chiral pyridine-based ligands is a powerful strategy for enhancing enantioselectivity.

Chiral pyridine-oxazoline (PyOx) ligands are widely used in asymmetric catalysis. Research has shown that introducing a sterically bulky group into the PyOx framework is critical for increasing both the reactivity and the enantioselectivity of the resulting metal complex. researchgate.net The tert-butyl group helps to create a more defined and rigid chiral environment around the metal's active site. This well-defined chiral pocket restricts the possible binding orientations of the substrate, leading to superior facial discrimination and, consequently, higher enantiomeric excess (ee) in the product. researchgate.net

Similarly, in the development of chiral 4-aryl-pyridine-N-oxide nucleophilic organocatalysts, the presence of bulky groups on the catalyst structure has been shown to be critical for achieving high enantioselectivity in acylative kinetic resolutions. acs.org Catalysts bearing sterically demanding isopropyl groups generated significantly better results than less hindered analogues. acs.org These findings underscore a general principle: the strategic placement of bulky tert-butyl groups on a chiral pyridine scaffold is a key design element for developing effective enantioselective catalysts.

Computational and Theoretical Investigations of 6 Tert Butylpyridine 3 Sulfonyl Chloride Reactivity

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-tert-butylpyridine-3-sulfonyl chloride. Methods like Density Functional Theory (DFT) are employed to model its electronic structure and bonding characteristics. nih.gov

The sulfonyl chloride group (-SO₂Cl) is a key feature of the molecule's reactivity. Computational studies on similar aromatic sulfonyl chlorides reveal that the bonding within this group is highly polarized. researchgate.net The sulfur atom, being less electronegative than the oxygen and chlorine atoms, carries a significant partial positive charge. This polarization is a primary driver of its electrophilic nature. Natural Bond Orbital (NBO) analysis often indicates that the bonding model in sulfonyl groups is best described by polar covalent interactions (S⁺-O⁻) augmented by hyperconjugative effects, rather than significant d-orbital participation from the sulfur atom. researchgate.net

For a molecule like 2,4,6-trimethylbenzene sulphonyl chloride, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine optimized molecular structures, vibrational frequencies, and other properties. semanticscholar.orgresearchgate.net A similar approach for this compound would elucidate key structural parameters.

Table 1: Representative Calculated Vibrational Frequencies for a Sulfonyl Chloride (Based on data for 2,4,6-trimethylbenzene sulphonyl chloride)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| CH₃ Symmetric Stretching | 2993, 2985, 2974 |

| CH₃ In-plane Stretching | 3062, 3033, 3015 |

| CH₃ Symmetric Bending | 1379, 1368, 1365 |

| CH₃ In-plane Bending | 1456, 1446, 1442 |

| S=O Stretching | Not specified |

| S-Cl Stretching | Not specified |

This table illustrates the type of data generated from quantum chemical calculations, providing insight into the molecule's vibrational properties. semanticscholar.org

The molecular electrostatic potential (MEP) surface is another valuable output, visually representing the charge distribution. For sulfonyl chlorides, the MEP typically shows a large positive potential around the sulfur atom, confirming its susceptibility to nucleophilic attack, while negative potentials are localized on the oxygen atoms. researchgate.net

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate details of chemical reactions involving sulfonyl chlorides.

Transition State Characterization and Reaction Pathway Analysis

For nucleophilic substitution reactions at the sulfur center, which are characteristic of sulfonyl chlorides, computational studies can identify and characterize the transition states (TS). For the solvolysis of benzenesulfonyl chlorides, a trigonal bipyramidal transition state is often favored for what is typically an Sₙ2-type mechanism. cdnsciencepub.com DFT calculations have been used to investigate the chloride-chloride exchange reaction in arenesulfonyl chlorides, revealing that the reaction proceeds through a single, concerted Sₙ2 transition state rather than a stepwise addition-elimination mechanism involving a stable intermediate. nih.gov

These computational analyses provide crucial information about the geometry of the transition state, including the bond lengths and angles of the incoming nucleophile and the leaving group relative to the central sulfur atom. This level of detail is critical for a complete understanding of the reaction pathway.

Energy Landscape Profiling for Competing Reactions

When a reaction can proceed through multiple pathways to yield different products, computational chemistry can be used to map the potential energy surface (PES). This "energy landscape" reveals the relative energies of reactants, intermediates, transition states, and products. rsc.org By calculating the activation energies (the energy barriers of the transition states) for each competing pathway, chemists can predict which reaction is kinetically favored. researchgate.net

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models are increasingly used not just to explain observed reactivity but also to predict it. By analyzing calculated electronic and steric properties, it is possible to forecast how a molecule like this compound will behave in a given reaction.

The regioselectivity of reactions involving sulfonyl chlorides can be predicted by examining the properties of the reactants. For example, in the reaction of N-unsubstituted triazoles with various sulfonyl chlorides, the steric bulk of the sulfonyl chloride was found to influence the ratio of regioisomeric products. researchgate.net More sterically hindered sulfonyl chlorides favored the formation of the 2-substituted isomer. researchgate.net This type of steric effect can be quantified computationally by modeling the transition states for attack at different positions.

Furthermore, conceptual DFT provides a framework for predicting reactive sites using descriptors derived from the electron density, such as Fukui functions or dual descriptors. researchgate.net These methods have been successfully applied to predict the reactive sites in sulfonamides, a class of compounds closely related to sulfonyl chlorides. researchgate.net Such an analysis for this compound would identify the most electrophilic and nucleophilic sites in the molecule, offering a theoretical basis for its observed reactivity and regioselectivity.

Application of Artificial Intelligence and Machine Learning in Chemical Innovation for Sulfonyl Chlorides

AI is also being used to accelerate the discovery of new materials and reaction pathways. mdpi.commckinsey.com Generative models can design novel molecules with desired properties or suggest efficient synthetic routes. mdpi.com In the context of sulfonyl chlorides, an AI system could analyze vast datasets of known reactions to propose new, more sustainable, or higher-yielding methods for their synthesis or derivatization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.